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Introduction

(S,R)-CFT8634 is the active stereoisomer of CFT8634, an orally bioavailable heterobifunctional
degrader. As a Proteolysis Targeting Chimera (PROTAC), (S,R)-CFT8634 is designed to target
Bromodomain-containing protein 9 (BRD9) for degradation. BRD9 is a component of the non-
canonical SWI/SNF (ncBAF) chromatin remodeling complex and has been identified as a
synthetic lethal dependency in cancers with perturbations in the SMARCB1 gene, such as
synovial sarcoma and certain SMARCB1-null tumors.[1][2]

The mechanism of action for (S,R)-CFT8634 involves its bifunctional nature: one end of the
molecule binds to BRD9, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.
[3] This proximity induces the formation of a ternary complex, leading to the polyubiquitination
of BRD9 and its subsequent degradation by the 26S proteasome.[1][4] The degradation of
BRD?9 is hypothesized to produce an anticancer effect in these dependent cell lines.

These application notes provide detailed protocols for key in vitro assays to characterize the
activity of (S,R)-CFT8634, including its ability to induce BRD9 degradation, inhibit cell
proliferation, and mediate the formation of the BRD9-CFT8634-CRBN ternary complex.

Data Presentation
Table 1: In Vitro Degradation Potency of CFT8634
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Cell Line Assay Type Parameter Value Reference
Synovial )
Protein
Sarcoma Cell ) DCso 2nM
) Degradation
Line
SMARCB-1 Protein
) ) DCso 2.7 nM
Mutant Cell Line Degradation
HSSYII (Synovial  Global ) Significant at 100
) Degradation
Sarcoma) Proteomics nM (4h)
Multiple )
Protein
Myeloma Cell ] DCso 5nM-11nM
] Degradation
Lines

DCso (Degradation Concentration 50%) is the concentration of the compound that induces 50%
degradation of the target protein.

Table 2: In Vitro Selectivity of CFT8634
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Signaling Pathway and Mechanism of Action
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Caption: Mechanism of Action for (S,R)-CFT8634.

Experimental Protocols

Protocol 1: Cellular BRD9 Degradation Assay via

Western Blot
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This protocol details the quantification of BRD9 protein levels in a human cancer cell line (e.qg.,
synovial sarcoma line HSSYII) following treatment with (S,R)-CFT8634.

Materials:

(S,R)-CFT8634 (lyophilized powder)

Dimethyl sulfoxide (DMSO, cell culture grade)

Synovial sarcoma (e.g., HSSYII) or other relevant cancer cell line

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS)

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer (4x)

Primary antibodies: Rabbit anti-BRD9, Mouse anti--Actin (or other loading control)

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-
Mouse IgG

Enhanced Chemiluminescence (ECL) Western Blotting Substrate
SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVYDF membranes
Procedure:

e Compound Preparation: Prepare a 10 mM stock solution of (S,R)-CFT8634 in DMSO.
Serially dilute in DMSO to create working stocks for the desired final concentrations.

o Cell Seeding: Seed HSSYII cells in 6-well plates at a density that will result in 70-80%
confluency at the time of harvest. Incubate for 24 hours at 37°C, 5% CO..
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Compound Treatment: Prepare serial dilutions of (S,R)-CFT8634 in complete culture
medium. A typical concentration range would be 0.1 nM to 1000 nM. Include a DMSO-only
vehicle control.

Remove the existing medium from the cells and add the medium containing the different
concentrations of (S,R)-CFT8634 or vehicle control.

Incubate the plates for a specified time course (e.g., 2, 4, 8, 16, 24 hours). A 4-hour endpoint
is sufficient to observe significant degradation.

Cell Lysis:

Wash cells twice with ice-cold PBS.

[e]

o

Add 100-150 pL of ice-cold RIPA buffer (with inhibitors) to each well.

[¢]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

[e]

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

[e]

Centrifuge at 14,000 x g for 15 minutes at 4°C.

(¢]

Collect the supernatant (protein lysate) into a new tube.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
Protein Assay Kit according to the manufacturer's instructions.

Western Blotting:

o Normalize all samples to the same protein concentration (e.g., 20 pug) with RIPA buffer and
add Laemmli sample buffer.

o

Boil samples at 95°C for 5 minutes.

[e]

Load samples onto an SDS-PAGE gel and perform electrophoresis.

o

Transfer proteins to a nitrocellulose or PVDF membrane.
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o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (anti-BRD9 and anti-3-Actin) overnight at
4°C.

o Wash the membrane three times with TBST.

o Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
o Wash the membrane three times with TBST.

o Apply ECL substrate and visualize the bands using a chemiluminescence imager.

o Data Analysis: Quantify the band intensity for BRD9 and the loading control using image
analysis software (e.g., ImageJ). Normalize the BRD9 signal to the loading control. Calculate
the percentage of BRD9 remaining relative to the vehicle control. Plot the percentage of
remaining BRD9 against the log concentration of (S,R)-CFT8634 to determine the DCso
value.

Experiment Analysis

Lyse Cells & Antibody Incubation
Quantify Protein (BCA) (Anti-BRD, Anti-Actin)

Click to download full resolution via product page

Caption: Western Blot workflow for BRD9 degradation.

Protocol 2: Long-Term Cell Proliferation Assay

This protocol is designed to assess the effect of (S,R)-CFT8634 on the growth of cancer cells
over an extended period, as its cytostatic or cytotoxic effects may require longer exposure.
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Materials:

* (S,R)-CFT8634 and DMSO

e Relevant cancer cell lines (e.g., multiple myeloma panel, synovial sarcoma)
o Complete cell culture medium

e 96-well clear-bottom, black-walled tissue culture plates

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
e Luminometer

Procedure:

o Cell Seeding: Seed cells into 96-well plates at a low density (e.g., 500-2000 cells/well) in 100
uL of medium. The optimal density should be determined empirically to ensure cells in the
vehicle control wells do not become over-confluent during the assay period.

o Compound Treatment: After 24 hours, prepare 2x final concentrations of (S,R)-CFT8634
serial dilutions in complete medium.

e Add 100 pL of the 2x compound dilutions to the appropriate wells to achieve a 1x final
concentration. Include vehicle (DMSO) control wells.

 Incubation and Re-feeding: Incubate the plates for up to 14 days at 37°C, 5% CO..

o Re-feed the cells every 3-4 days by carefully removing 100 uL of the medium and replacing it
with 100 uL of fresh medium containing the appropriate concentration of (S,R)-CFT8634.

 Viability Measurement: On the final day (e.g., Day 14), allow the plates to equilibrate to room
temperature for 30 minutes.

e Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the
manufacturer's protocol (typically a 1:1 volume ratio).

e Mix on an orbital shaker for 2 minutes to induce cell lysis.
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 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition: Measure luminescence using a plate-reading luminometer.
o Data Analysis:

o Subtract the average background luminescence (wells with medium only).

o Normalize the data by expressing the luminescent signal of treated wells as a percentage
of the vehicle control signal (% Viability).

o Plot the % Viability against the log concentration of (S,R)-CFT8634 to determine the Glso
(concentration for 50% growth inhibition).

Protocol 3: In Vitro Ternary Complex Formation Pull-
Down Assay (Representative)

This protocol provides a general framework to demonstrate the (S,R)-CFT8634-dependent
formation of the ternary complex between BRD9 and the CRBN E3 ligase complex. This
requires purified recombinant proteins.

Materials:

e Recombinant His-tagged BRD9 protein

e Recombinant GST-tagged CRBN/DDB1/CUL4A/Rbx1 (or a simplified CRBN/DDB1 complex)
e (S,R)-CFT8634 and DMSO

o Glutathione Sepharose or Ni-NTA Agarose beads

e Pull-down assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 0.1% NP-40, 1 mM
DTT)

o Wash buffer (same as pull-down buffer)

o Elution buffer (e.g., wash buffer with 20 mM reduced glutathione for GST-tags or 250 mM
imidazole for His-tags)
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o Western blot reagents
Procedure:

o Bead Preparation: Equilibrate Glutathione Sepharose beads (for GST-CRBN) with pull-down
assay buffer.

o Complex Assembly: In separate microcentrifuge tubes, set up the following reactions in 200-
500 pL of pull-down buffer:

o Tube 1 (Positive Control): GST-CRBN complex + His-BRD9 + (S,R)-CFT8634 (e.g., 1 uM)
o Tube 2 (Negative Control 1): GST-CRBN complex + His-BRD9 + DMSO vehicle
o Tube 3 (Negative Control 2): GST-CRBN complex + (S,R)-CFT8634 (no BRD9)
o Tube 4 (Negative Control 3): His-BRD9 + (S,R)-CFT8634 (no GST-CRBN)
 Incubation: Incubate the reaction mixtures for 1-2 hours at 4°C on a rotator.
e Pull-Down:
o Add the equilibrated Glutathione Sepharose beads to each reaction tube.

o Incubate for an additional 1-2 hours at 4°C on a rotator to allow the GST-CRBN complex
to bind to the beads.

e Washing:
o Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).
o Discard the supernatant.

o Wash the beads three to five times with 1 mL of ice-cold wash buffer to remove non-
specific binders.

o Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling the
beads in 1x Laemmli sample buffer.
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» Analysis: Analyze the input samples and the eluted samples by Western blot using anti-His
(to detect BRD9) and anti-GST (to detect CRBN) antibodies. A positive result is the specific
detection of His-BRD9 in the eluate of Tube 1, with little to no signal in the negative control
tubes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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